molecular formula C12H10ClN5 B2384678 9-(4-Chlorobenzyl)-9H-purin-6-amine CAS No. 56046-27-6

9-(4-Chlorobenzyl)-9H-purin-6-amine

Cat. No.: B2384678
CAS No.: 56046-27-6
M. Wt: 259.7
InChI Key: QLTZCEOYUNTGLR-UHFFFAOYSA-N
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Description

9-(4-Chlorobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorobenzyl)-9H-purin-6-amine typically involves the reaction of 4-chlorobenzyl chloride with 6-aminopurine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

9-(4-Chlorobenzyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-Chlorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to purine-binding sites, thereby modulating the activity of enzymes involved in nucleotide metabolism. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9H-purin-6-amine: Lacks the chlorine atom on the benzyl group.

    9-(4-Methylbenzyl)-9H-purin-6-amine: Contains a methyl group instead of a chlorine atom.

    9-(4-Fluorobenzyl)-9H-purin-6-amine: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorobenzyl group in 9-(4-Chlorobenzyl)-9H-purin-6-amine imparts unique chemical and biological properties to the compound. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

9-[(4-chlorophenyl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZCEOYUNTGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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